1-[2-(Chloromethyl)butyl]cyclopent-1-ene
Description
1-[2-(Chloromethyl)butyl]cyclopent-1-ene is an organochloride compound characterized by a cyclopentene ring substituted with a 2-(chloromethyl)butyl chain. Its molecular formula is C₁₀H₁₅Cl, with a molecular weight of 170.45 g/mol. Structurally, the allylic chloride group on the cyclopentene ring and the branched alkyl chain make it a versatile intermediate in organic synthesis. Potential applications include its use in pharmaceutical intermediates, agrochemicals, or polymer precursors, owing to the reactivity of the chloromethyl group and the steric effects of the butyl chain.
Properties
Molecular Formula |
C10H17Cl |
|---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
1-[2-(chloromethyl)butyl]cyclopentene |
InChI |
InChI=1S/C10H17Cl/c1-2-9(8-11)7-10-5-3-4-6-10/h5,9H,2-4,6-8H2,1H3 |
InChI Key |
QTQQMBJWDFKODN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CCCC1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Chloromethyl)butyl]cyclopent-1-ene typically involves the alkylation of cyclopentene with a chloromethylbutyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentene, followed by the addition of the chloromethylbutyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Chloromethyl)butyl]cyclopent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like ethanol or water.
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Major Products
Substitution: Corresponding substituted cyclopentene derivatives.
Oxidation: Alcohols or ketones.
Reduction: Alkanes or alkenes.
Scientific Research Applications
1-[2-(Chloromethyl)butyl]cyclopent-1-ene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: As a building block for the synthesis of polymers and other advanced materials.
Catalysis: Used in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(Chloromethyl)butyl]cyclopent-1-ene depends on the specific reaction it undergoes. In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound is converted to alcohols or ketones through the addition of oxygen atoms. In reduction reactions, the compound is reduced by the addition of hydrogen atoms.
Comparison with Similar Compounds
Structural and Physical Properties
- Aliphatic vs. Aromatic Chloromethyl Groups : The target compound’s aliphatic chloromethyl group (on a cyclopentene ring) contrasts with aromatic derivatives like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one . The latter’s aromatic system and sulfonyl group enhance crystallinity (melting point: 137–138°C), whereas the target compound’s branched alkyl chain likely reduces symmetry, resulting in an oily state.
- Chain Length and Lipophilicity : The butyl chain in the target compound increases lipophilicity compared to shorter-chain analogs like 1-(chloromethyl)cyclopent-1-ene . This property may influence its utility in lipid-soluble drug delivery systems.
Reactivity
- Allylic vs. Benzylic Reactivity : The allylic chloride in the cyclopentene derivatives (e.g., 1-(chloromethyl)cyclopent-1-ene ) facilitates SN2' substitutions, whereas benzylic chlorides (e.g., aromatic chloromethyl compounds in ) undergo SN2 reactions or electrophilic aromatic substitutions.
- Functional Group Influence : The sulfonyl group in 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one stabilizes the molecule via resonance, reducing its electrophilicity compared to the target compound’s unsubstituted chloromethyl group.
Research Findings and Contradictions
- Synthetic Yields : The synthesis of 1-(chloromethyl)cyclopent-1-ene achieved an 86% yield via ruthenium catalysis , suggesting efficient protocols for allylic chlorides. However, aromatic chloromethyl compounds (e.g., ) report lower yields (~52–55%), likely due to steric hindrance in multi-step syntheses.
- Stability : Aliphatic chloromethyl compounds (e.g., the target) may exhibit lower thermal stability compared to aromatic analogs, as inferred from the solid-state stability of 1f .
Biological Activity
1-[2-(Chloromethyl)butyl]cyclopent-1-ene is a cyclopentene derivative with potential biological activity. This compound has garnered attention in the field of medicinal chemistry due to its structural characteristics that may influence various biological pathways. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula : C_{10}H_{13}Cl
- Molecular Weight : 172.66 g/mol
- Functional Groups : Chloromethyl group, cyclopentene ring
The presence of the chloromethyl group is significant as it can participate in nucleophilic substitution reactions, potentially leading to various biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several pharmacological effects. Key areas of focus include:
- Antitumor Activity : Studies have shown that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, analogs of cyclopentene derivatives have been noted for their ability to inhibit tumor growth in various cancer models.
- Antimicrobial Properties : The chloromethyl group may enhance the compound's ability to penetrate microbial membranes, suggesting potential use as an antimicrobial agent.
- Neuroprotective Effects : Some cyclopentene derivatives have demonstrated neuroprotective properties, possibly through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling.
- Cell Cycle Regulation : Compounds with cyclopentene structures may interfere with cell cycle progression, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of cyclopentene derivatives, providing insights into the potential applications of this compound:
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth | |
| Antimicrobial | Bactericidal activity | |
| Neuroprotection | Reduction in neuronal apoptosis |
Case Study 1: Antitumor Activity
A study investigated the effects of related cyclopentene derivatives on prostate cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests that this compound may exhibit similar antitumor properties.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, cyclopentene derivatives were tested against various bacterial strains. The results revealed that these compounds effectively inhibited bacterial growth, indicating their potential as novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
